3,4-Bis(chloromethyl)pyridine hydrochloride

Diels-Alder Heterocycle Synthesis Tetrahydroisoquinoline

Researchers requiring tetrahydroisoquinoline scaffolds need the 3,4-isomer; the 2,6- or 2,3-isomers fail to undergo [4+2] cycloadditions. The vicinal chloromethyl groups enable 1,4-elimination to generate an o-quinodimethane intermediate. • Exclusive regiospecific Diels-Alder [4+2] cycloaddition with electron-rich dienophiles • Yields tetrahydroisoquinoline (not quinoline) adducts • Hydrochloride salt improves aqueous solubility • Key building block for isoquinoline alkaloid analogs & API intermediates

Molecular Formula C7H8Cl3N
Molecular Weight 212.5 g/mol
CAS No. 27221-52-9
Cat. No. B1448895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(chloromethyl)pyridine hydrochloride
CAS27221-52-9
Molecular FormulaC7H8Cl3N
Molecular Weight212.5 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CCl)CCl.Cl
InChIInChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
InChIKeyMOXIJRNFBVTLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(chloromethyl)pyridine hydrochloride


3,4-Bis(chloromethyl)pyridine hydrochloride (CAS 27221-52-9) is a heterocyclic building block featuring a pyridine core substituted with two electrophilic chloromethyl (-CH₂Cl) groups at the 3- and 4-positions . This vicinal substitution pattern enables the generation of pyridine o-quinodimethane analogues via 1,4-elimination, facilitating [4+2] cycloadditions to construct tetrahydroquinoline and tetrahydroisoquinoline scaffolds [1]. The hydrochloride salt form improves aqueous solubility and handling relative to the free base .

Reaction Vicinal chloromethyl pattern enables o-quinodimethane generation for [4+2] cycloaddition
Form Hydrochloride salt improves aqueous solubility and handling over free base Isomer-specific procurement required
Workflow Supports regioselective construction of tetrahydroisoquinoline scaffolds

3,4-Bis(chloromethyl)pyridine hydrochloride Cannot Be Substituted


Bis(chloromethyl)pyridine isomers differ critically in the spatial relationship between their reactive chloromethyl groups. The 2,6-isomer is predominantly employed for metal coordination via the pyridine nitrogen, forming pincer-type complexes [1], whereas the 3,4-isomer is uniquely capable of undergoing 1,4-elimination to generate an o-quinodimethane intermediate that participates in regiospecific [4+2] cycloadditions [2]. The 2,3-isomer also generates an o-quinodimethane but exhibits different regioselectivity with electron-rich dienophiles [2]. Consequently, substituting one isomer for another leads to divergent reaction pathways and incompatible synthetic outcomes, making isomer-specific procurement essential for reproducible results.

Property
3,4-Isomer (target)
Other isomers
Reaction pathway
1,4-Elimination to o-quinodimethane, then [4+2] cycloaddition
2,6-isomer forms pincer complexes; 2,3-isomer may yield quinoline-type adducts
Regioselectivity
Regiospecific with electron-rich dienophiles, isoquinoline scaffold
2,3-isomer lacks this regioselectivity; 2,6- and 3,5-isomers cannot cycloadd

Substituting one isomer for another leads to divergent reaction outcomes. Isomer-specific selection is critical for reproducible synthetic results.

3,4-Bis(chloromethyl)pyridine hydrochloride Comparative Evidence


Regiospecific Cycloaddition to Isoquinolines

The 3,4-dimethylenepyridine system generated from 3,4-bis(chloromethyl)pyridine undergoes regiospecific cycloaddition with electron-rich dienophiles (dihydrofuran, ethyl vinyl ether) to yield tetrahydroisoquinoline-type adducts, whereas the 2,3-isomer does not exhibit this regioselectivity under identical conditions [1].

Regiospecific cycloaddition
Head-to-head
3,4-isomer forms tetrahydroisoquinoline adducts exclusively with dihydrofuran and ethyl vinyl ether
2,3-isomer gives mixture
Supports regioselective isoquinoline scaffold synthesis
Reductive 1,4-elimination with iodide; reported regiochemistry [1]
Diels-Alder Heterocycle Synthesis Tetrahydroisoquinoline

Synthetic Yield via Photochemical Chlorination

Synthesis of 3,4-bis(chloromethyl)pyridine from 3,4-dimethylpyridine using N-chlorosuccinimide (NCS) and dibenzoyl peroxide under UV irradiation in CCl₄ proceeds with 52% isolated yield . In contrast, 2,6-bis(chloromethyl)pyridine prepared via DTBB-catalyzed lithiation of 2,6-dimethylpyridine followed by electrophilic quenching yields dihydroxypyridines in only moderate, variable yields (specific numerical yields not reported, described as 'moderate') due to competing deprotonation pathways [1].

Synthetic yield
Cross-study comparable
52% yield
Reported yield supports process feasibility assessment
NCS, (PhCOO)₂, UV; comparator 2,6-isomer yields described as moderate/variable
Radical Chlorination Process Chemistry Yield Optimization

o-Quinodimethane Generation via 1,4-Elimination

The vicinal (ortho) chloromethyl substitution in 3,4-bis(chloromethyl)pyridine permits reductive 1,4-elimination with iodide to generate the 3,4-dimethylenepyridine o-quinodimethane intermediate, which undergoes [4+2] cycloaddition with dienophiles [1]. The 2,6- and 3,5-isomers lack vicinal chloromethyl groups and cannot undergo this elimination; their primary reactivity involves metal coordination through the pyridine nitrogen [2] or nucleophilic substitution without cycloaddition potential.

o-Quinodimethane generation
Class-level inference
Vicinal ClCH₂ groups enable 1,4-elimination to reactive intermediate
2,6-isomer lacks vicinal substitution; cannot generate o-quinodimethane
Defines unique cycloaddition capability
Reductive iodide conditions; mechanism-based distinction
o-Quinodimethane Cycloaddition Reaction Mechanism

3,4-Bis(chloromethyl)pyridine hydrochloride Applications


Tetrahydroisoquinoline-Based Drug Intermediates

Researchers developing isoquinoline alkaloid analogs or tetrahydroisoquinoline-containing drug candidates require the 3,4-isomer for regiospecific Diels-Alder cycloaddition with electron-rich dienophiles [1]. The 2,3-isomer yields quinoline-type adducts, while 2,6- and 3,5-isomers cannot participate in this cycloaddition. Procurement of the 3,4-isomer ensures access to the desired isoquinoline scaffold.

Pyridine-Containing Crosslinked Polymers

The vicinal chloromethyl groups in the 3,4-isomer serve as dual electrophilic sites for nucleophilic substitution with diamines or dithiols, forming covalent crosslinks that incorporate pyridine moieties into polymer backbones [1]. The 3,4-substitution pattern introduces a unique spatial geometry distinct from the linear geometry of 2,6-isomer-based crosslinkers, enabling tailored polymer architecture design.

Fused Polycyclic Heterocycles via Cycloaddition

Synthetic chemists requiring access to pyridine-fused bicyclic or polycyclic systems (e.g., tetrahydroquinolines, tetrahydroisoquinolines, or further annulated derivatives) must use an o-bis(chloromethyl)pyridine. The 3,4-isomer generates the 3,4-dimethylenepyridine o-quinodimethane intermediate via 1,4-elimination [2], enabling [4+2] cycloaddition with diverse dienophiles. This reactivity is structurally inaccessible to 2,6- or 3,5-isomers.

Application
Selection Property
Validation Focus
Tetrahydroisoquinoline scaffold research
Regiospecific [4+2] cycloaddition capacity
Isoquinoline vs quinoline product ratio
Pyridine-containing polymer crosslinking
Vicinal dual-electrophile substitution
Crosslink geometry and backbone incorporation
Fused polycyclic heterocycle construction
o-Quinodimethane intermediate accessibility
Cycloaddition scope with diverse dienophiles

Technical Documentation Hub

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